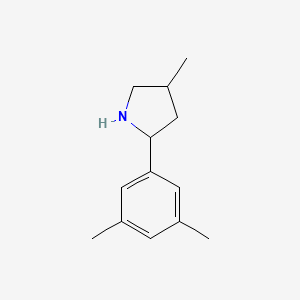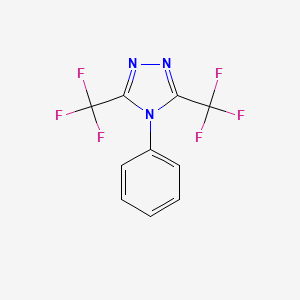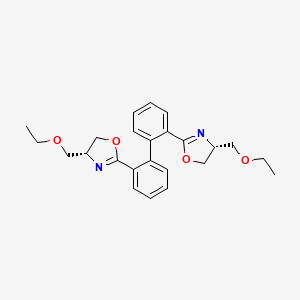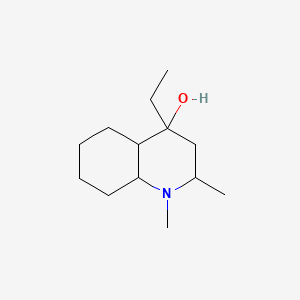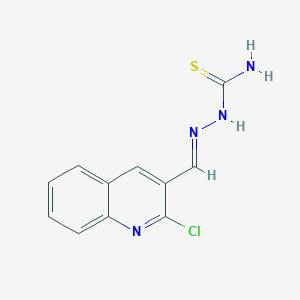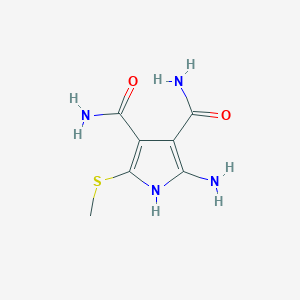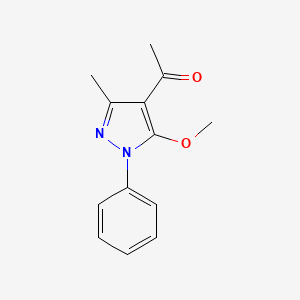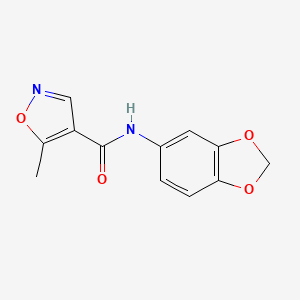![molecular formula C7H5BrN2O3S B12893666 4-Bromobenzo[d]oxazole-2-sulfonamide](/img/structure/B12893666.png)
4-Bromobenzo[d]oxazole-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromobenzo[d]oxazole-2-sulfonamide is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 4-Bromobenzo[d]oxazole-2-sulfonamide typically involves the reaction of 2-aminophenol with bromine and sulfonamide reagents. One common method includes the following steps:
Bromination: 2-Aminophenol is treated with bromine to introduce the bromine atom at the desired position.
Cyclization: The brominated intermediate undergoes cyclization to form the benzoxazole ring.
Industrial production methods often employ similar synthetic routes but may use different catalysts and reaction conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
4-Bromobenzo[d]oxazole-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Bromobenzo[d]oxazole-2-sulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals with antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Industrial Applications: The compound finds use in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromobenzo[d]oxazole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
4-Bromobenzo[d]oxazole-2-sulfonamide can be compared with other benzoxazole derivatives, such as:
Benzo[d]oxazole-2-thiol: Known for its antimicrobial and anticancer activities.
Benzo[d]oxazole-2-carboxamide: Used in the synthesis of pharmaceuticals with anti-inflammatory properties.
Benzo[d]oxazole-2-sulfonic acid: Employed in the development of dyes and pigments.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other benzoxazole derivatives.
Propriétés
Formule moléculaire |
C7H5BrN2O3S |
|---|---|
Poids moléculaire |
277.10 g/mol |
Nom IUPAC |
4-bromo-1,3-benzoxazole-2-sulfonamide |
InChI |
InChI=1S/C7H5BrN2O3S/c8-4-2-1-3-5-6(4)10-7(13-5)14(9,11)12/h1-3H,(H2,9,11,12) |
Clé InChI |
DFCJLOIESURBCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)N=C(O2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


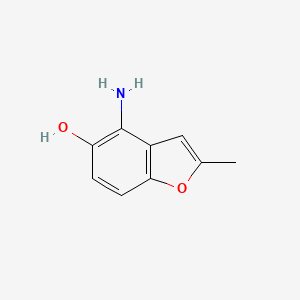
![N-[(2-Phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl]benzamide](/img/structure/B12893590.png)

![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12893603.png)
